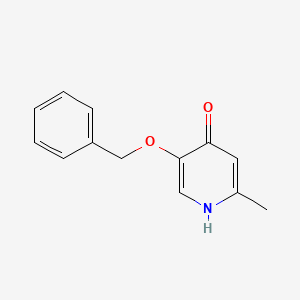

5-(benzyloxy)-2-methylpyridin-4(1H)-one

Descripción general

Descripción

5-(Benzyloxy)-2-methylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by a benzyloxy group attached to the fifth position of the pyridinone ring and a methyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-methylpyridin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridin-4(1H)-one and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Procedure: The 2-methylpyridin-4(1H)-one is reacted with benzyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

5-(Benzyloxy)-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(Benzyloxy)-2-methylpyridin-4(1H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(benzyloxy)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

5-(Benzyloxy)indole: Another compound with a benzyloxy group, but attached to an indole ring.

2-Methylpyridin-4(1H)-one: The parent compound without the benzyloxy group.

5-(Benzyloxy)-1H-indole-3-carboxaldehyde: A related compound with a benzyloxy group and an aldehyde functional group.

Uniqueness

5-(Benzyloxy)-2-methylpyridin-4(1H)-one is unique due to the presence of both a benzyloxy group and a methyl group on the pyridinone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

5-(benzyloxy)-2-methylpyridin-4(1H)-one, a compound belonging to the pyridinone class, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a benzyloxy group and a methyl group at specific positions, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate conversion.

- Receptor Interaction : It can bind to cell surface receptors, triggering intracellular signaling cascades that modulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related hydroxypyridinones possess activity against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Hydroxypyridin-4-one | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| Hydroxypyridinone derivatives | Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH scavenging method. Similar compounds demonstrated significant free radical scavenging activity, suggesting a potential for mitigating oxidative stress-related damage .

Table 2: Antioxidant Activity Evaluation

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 25 |

| 5-Hydroxypyridine-4-one | 80% | 20 |

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties in various in vitro models. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

- Antiviral Screening : A study evaluated the antiviral activity of hydroxypyridinones against Rift Valley fever virus (RVFV). Compounds with structural similarities to this compound exhibited selective inhibition of viral replication, indicating potential therapeutic applications in viral infections .

- Synthesis and Biological Evaluation : A synthesis study reported the creation of various pyridinone derivatives, including this compound. The synthesized compounds were tested for their biological activities, revealing promising results in terms of enzyme inhibition and receptor modulation .

Propiedades

IUPAC Name |

2-methyl-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(15)13(8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXLNQVLYVVIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.